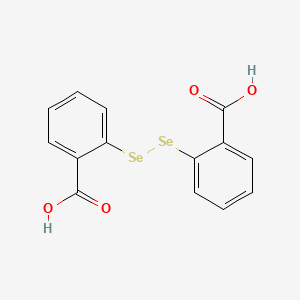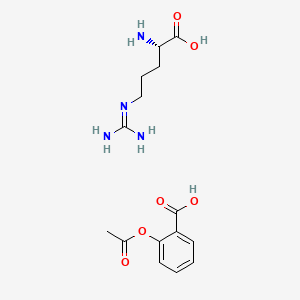
L-Arginina acetilsalicilato
Descripción general
Descripción
L-Arginine acetylsalicylate is a compound formed by the combination of L-Arginine, an amino acid, and acetylsalicylic acid, commonly known as aspirin. This compound is a soluble salt that combines the alkaline nature of L-Arginine with the acidic nature of acetylsalicylic acid. It is known for its pharmacological properties, which include antipyretic, analgesic, and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
L-Arginine acetylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the formulation of pharmaceuticals and other health-related products
Mecanismo De Acción
Target of Action
L-Arginine acetylsalicylate, also known as (S)-2-Amino-5-guanidinopentanoic acid compound with 2-acetoxybenzoic acid (1:1), targets two primary systems in the body: the nitric oxide system via L-Arginine and the cyclooxygenase (COX) enzymes via 2-acetoxybenzoic acid .
Mode of Action
L-Arginine is a precursor to nitric oxide, a potent vasodilator. It stimulates the release of growth hormone and prolactin through origins in the hypothalamus . In the cardiovascular system, L-Arginine activates ATP-sensitive K+ channels in individual smooth muscle cells, leading to vasodilation .
2-acetoxybenzoic acid, also known as acetylsalicylic acid, acts as an inhibitor of COX-1 and COX-2 enzyme activity . This inhibition results in the reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and antithrombotic effects .
Biochemical Pathways
The biochemical pathways affected by L-Arginine acetylsalicylate are the nitric oxide synthase pathway and the arachidonic acid pathway. L-Arginine is converted into nitric oxide via the nitric oxide synthase pathway . 2-acetoxybenzoic acid inhibits the conversion of arachidonic acid to prostaglandins in the arachidonic acid pathway .
Pharmacokinetics
The pharmacokinetics of L-Arginine and 2-acetoxybenzoic acid have been studied separately. L-Arginine shows a biphasic pattern of disappearance due to concentration-dependent renal clearance followed by nonrenal elimination . 2-acetoxybenzoic acid also shows a biphasic pattern, with a rapid initial absorption and distribution phase followed by a slower elimination phase .
Result of Action
The result of L-Arginine acetylsalicylate’s action at the molecular and cellular level is the dilation of blood vessels and the reduction of inflammation, fever, and blood clotting. This is achieved through the production of nitric oxide from L-Arginine and the inhibition of prostaglandin synthesis by 2-acetoxybenzoic acid .
Action Environment
The action of L-Arginine acetylsalicylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Arginine and 2-acetoxybenzoic acid, potentially impacting their absorption and distribution . Additionally, factors such as temperature and humidity can affect the stability of L-Arginine acetylsalicylate .
Análisis Bioquímico
Biochemical Properties
L-Arginine acetylsalicylate plays a significant role in biochemical reactions due to its components, L-arginine and acetylsalicylic acid. L-arginine is a precursor for many important molecules in cellular physiology, including nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . It interacts with enzymes such as nitric oxide synthase, arginase, and arginine decarboxylase . Acetylsalicylic acid, on the other hand, inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes . The combination of these two molecules in L-Arginine acetylsalicylate allows it to exhibit both anti-inflammatory and vasodilatory effects.
Cellular Effects
L-Arginine acetylsalicylate influences various cellular processes. L-arginine enhances cell proliferation and reduces apoptosis in human endometrial cells by increasing nitric oxide production and polyamine biosynthesis . It also affects cell signaling pathways, such as the mTOR signaling pathway, which supports endothelial cell homeostasis . Acetylsalicylic acid, through its inhibition of cyclooxygenase enzymes, reduces inflammation and pain by decreasing the production of pro-inflammatory mediators . Together, L-Arginine acetylsalicylate can modulate gene expression and cellular metabolism, promoting cell survival and reducing inflammation.
Molecular Mechanism
The molecular mechanism of L-Arginine acetylsalicylate involves several pathways. L-arginine is metabolized to nitric oxide by nitric oxide synthase, which acts as a vasodilator and signaling molecule . It also serves as a substrate for arginase, producing ornithine and urea . Acetylsalicylic acid inhibits cyclooxygenase enzymes, preventing the formation of prostaglandins and thromboxanes . The combination of these actions results in the anti-inflammatory and vasodilatory effects of L-Arginine acetylsalicylate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginine acetylsalicylate can change over time. L-arginine has been shown to improve oxidative metabolism and enhance mitochondrial function, which can lead to improved physical performance over time . The stability and degradation of L-Arginine acetylsalicylate in vitro and in vivo studies indicate that it remains effective over extended periods, with its components maintaining their biochemical activities . Long-term effects on cellular function include sustained anti-inflammatory and vasodilatory properties.
Dosage Effects in Animal Models
The effects of L-Arginine acetylsalicylate vary with different dosages in animal models. Studies have shown that high doses of L-arginine can improve cardiovascular function, augment insulin sensitivity, and reduce obesity in animals . Excessive doses may lead to adverse effects such as gastrointestinal discomfort and potential toxicity . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
L-Arginine acetylsalicylate is involved in several metabolic pathways. L-arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis and is degraded by pathways initiated by arginase, nitric-oxide synthase, and arginine decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance . Acetylsalicylic acid is metabolized primarily in the liver, where it is hydrolyzed to salicylic acid and further conjugated for excretion .
Transport and Distribution
L-Arginine acetylsalicylate is transported and distributed within cells and tissues through specific transporters and binding proteins. L-arginine is transported into cells by cationic amino acid transporters (CATs), where it is metabolized to nitric oxide, polyamines, or proline . Acetylsalicylic acid is absorbed and distributed in the bloodstream, where it exerts its anti-inflammatory effects . The combination of these transport mechanisms ensures the effective delivery of L-Arginine acetylsalicylate to target tissues.
Subcellular Localization
The subcellular localization of L-Arginine acetylsalicylate affects its activity and function. L-arginine is localized in the cytoplasm and mitochondria, where it participates in nitric oxide production and polyamine biosynthesis . Acetylsalicylic acid is distributed in the cytoplasm and interacts with cyclooxygenase enzymes located in the endoplasmic reticulum and nuclear envelope . The specific localization of these components allows L-Arginine acetylsalicylate to effectively modulate cellular processes and exert its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Arginine acetylsalicylate is synthesized by reacting L-Arginine with acetylsalicylic acid. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of L-Arginine acetylsalicylate involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The product is then subjected to purification processes, such as filtration and drying, to obtain the final crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: L-Arginine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form L-Arginine and acetylsalicylic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The acetyl group can be substituted under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Hydrolysis: L-Arginine and acetylsalicylic acid.
Oxidation: Oxidized derivatives of L-Arginine and acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
Comparación Con Compuestos Similares
L-Arginine acetylsalicylate can be compared with other similar compounds, such as:
Lysine acetylsalicylate: Another soluble form of acetylsalicylic acid, used for its rapid onset of action in pain management.
Arginine butyrate: A derivative of L-Arginine with butyric acid, studied for its potential therapeutic effects.
Arginine nicotinate: A combination of L-Arginine and nicotinic acid, used for its vasodilatory properties.
Uniqueness: L-Arginine acetylsalicylate is unique due to its dual functionality, combining the anti-inflammatory and analgesic properties of acetylsalicylic acid with the physiological benefits of L-Arginine, such as nitric oxide production and immune modulation .
Propiedades
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885678 | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37466-21-0, 54161-23-8 | |
| Record name | Aspirin arginine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine monoacetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


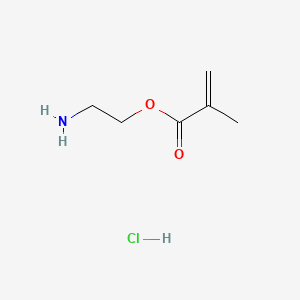
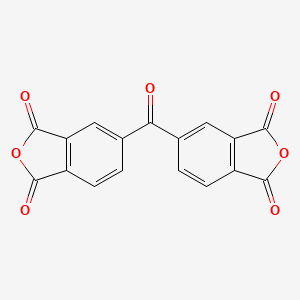
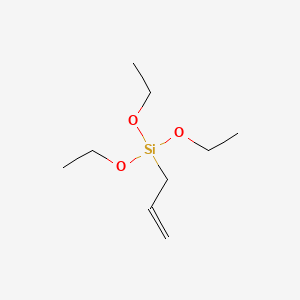
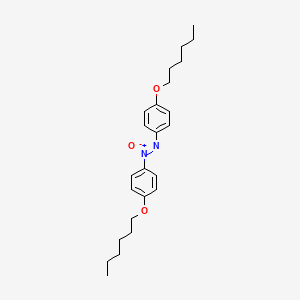
![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)
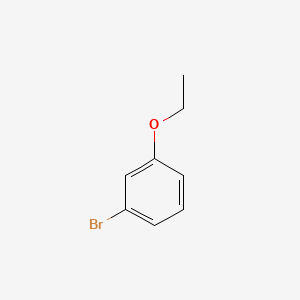
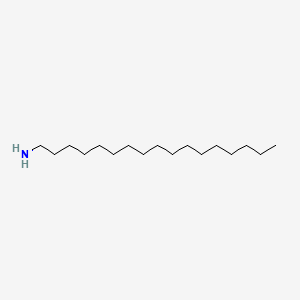
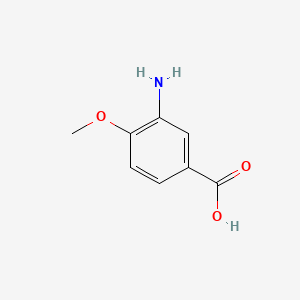
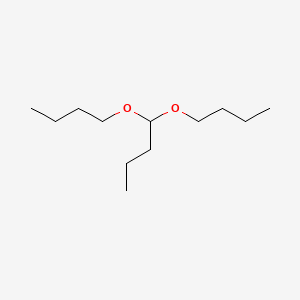
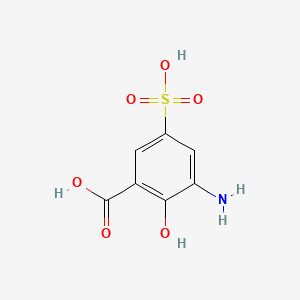

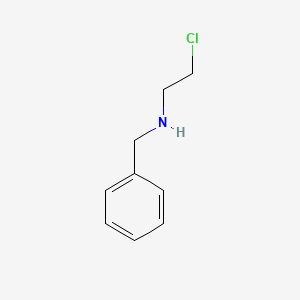
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
